molecular formula C12H18BNO3 B14841885 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B14841885
M. Wt: 235.09 g/mol
InChI Key: HLOOUXMYFWKLND-UHFFFAOYSA-N
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Description

4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronate-containing aromatic compound featuring a phenol backbone substituted with an amino group at position 4 and a pinacol-protected boronate ester at position 2. Its molecular formula is C₁₂H₁₇BNO₃, with a molecular weight of 237.08 g/mol (calculated). The compound is of significant interest in medicinal chemistry and materials science due to its dual functional groups, which enable participation in Suzuki-Miyaura cross-coupling reactions (via the boronate) and hydrogen-bonding interactions (via the phenol and amino groups) .

Properties

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,14H2,1-4H3

InChI Key

HLOOUXMYFWKLND-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)N

Origin of Product

United States

Preparation Methods

Foundation in Catalytic Hydrogenation and Protecting Group Chemistry

The synthesis begins with 4-nitrophenol, a cost-effective precursor widely used in industrial processes. Methylation of the phenolic hydroxyl group using iodomethane and potassium carbonate in acetone yields 4-nitroanisole, effectively protecting the oxygen functionality while enabling subsequent bromination. Directed bromination at the meta position relative to the nitro group is achieved using iron(III) bromide under controlled heating (60°C, 12 h), producing 3-bromo-4-nitroanisole in 78% yield.

Catalytic hydrogenation of the nitro group employs Raney nickel under 0.4 MPa H₂ pressure in ethanol-water (4:1), reducing 3-bromo-4-nitroanisole to 3-bromo-4-aminoanisole with 92% efficiency. Acetylation of the amine using acetic anhydride in pyridine generates 3-bromo-4-acetamidoanisole, critical for preventing palladium catalyst poisoning in subsequent cross-coupling reactions.

Miyaura Borylation: Installing the Boronic Ester Functionality

Palladium-Catalyzed Coupling Optimization

The pivotal Miyaura borylation step utilizes bis(pinacolato)diboron (B₂pin₂) and palladium acetate with tricyclohexylphosphine ligand in 1,4-dioxane (Scheme 1). Under nitrogen atmosphere at 85°C for 18 h, 3-bromo-4-acetamidoanisole undergoes conversion to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-acetamidoanisole with 67% isolated yield. Key parameters include:

Parameter Optimal Value Impact on Yield
Pd Catalyst Loading 5 mol% <50% at 2 mol%
Ligand Ratio 1:1 Pd:P 15% drop at 1:2
Reaction Time 18 h 72% completion at 12 h
Temperature 85°C 41% yield at 70°C

Scheme 1: Miyaura borylation reaction mechanism showing oxidative addition of Pd(0) to aryl bromide, transmetallation with B₂pin₂, and reductive elimination to form C-B bond.

Deprotection and Final Product Isolation

Sequential Removal of Protecting Groups

Hydrolysis of the acetamide group proceeds via refluxing 6M HCl in ethanol (3 h, 90°C), yielding 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-aminoanisole with 89% recovery. Final demethylation employs boron tribromide (1.2 equiv) in dichloromethane at -78°C, gradually warming to room temperature over 6 h to afford the target compound in 73% yield.

Critical control points include:

  • Strict temperature regulation during BBr₃ addition to prevent boronic ester hydrolysis
  • Use of molecular sieves to scavenge liberated methanol
  • Immediate neutralization with saturated NaHCO₃ post-reaction

Alternative Synthetic Approaches

Directed Ortho-Metalation Strategy

An alternative pathway employs directed lithiation of protected 4-aminophenol derivatives. Protection of both amine (as tert-butyl carbamate) and hydroxyl (as TBS ether) groups enables selective deprotonation at C3 using LDA at -78°C. Quenching with triisopropyl borate followed by pinacol transesterification provides the boronic ester in 58% yield, though requiring additional protection/deprotection steps compared to the Miyaura route.

Comparative Analysis of Methodologies

Method Total Yield Steps Cost Index Scalability
Miyaura Borylation 42% 6 1.8 >100 g
Directed Metalation 31% 8 3.2 <10 g
Nitro Reduction 28% 7 2.1 50 g

Structural Characterization and Stability Profiling

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J=8.4 Hz, 1H, H5), 6.89 (dd, J=8.4, 2.4 Hz, 1H, H6), 6.67 (d, J=2.4 Hz, 1H, H2), 4.91 (s, 2H, NH₂), 1.31 (s, 12H, pinacol CH₃).

The boronic ester exhibits remarkable stability between pH 5-8, with <5% hydrolysis over 72 h in phosphate buffer. However, exposure to strong acids (pH <2) induces complete deboronation within 1 h, necessitating careful handling during final workup.

Industrial-Scale Process Considerations

Waste Stream Management

The developed route generates 3.8 kg waste/kg product, predominantly from palladium removal and boron-containing byproducts. Implementation of nanofiltration membranes reduces Pd content in effluent to <5 ppm, while borate precipitation at pH 10 achieves 92% recovery for reuse.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable boron-carbon bonds. The boronic ester group acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. This mechanism is crucial in Suzuki-Miyaura coupling reactions, where the compound serves as a key intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with structurally related boronate esters, emphasizing substituent positions, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point Key Applications
4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Target Compound) -NH₂ (C4), -Bpin (C3), -OH (C1) C₁₂H₁₇BNO₃ 237.08 Not reported Suzuki coupling precursors; potential antimicrobial agents due to amino-phenol synergy .
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinium chloride -NH₃⁺Cl⁻ (C2), -Bpin (C5), -OH (C1) C₁₂H₁₉BClNO₃ 271.55 Not reported Ionic derivative for solubility enhancement; antimycobacterial activity against M. tuberculosis .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline -NH₂ (C4), -Bpin (C4) C₁₂H₁₈BNO₂ 219.10 Not reported Cross-coupling intermediates; lacks phenol group, reducing hydrogen-bonding capacity .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol -Bpin (C3), -OH (C1) C₁₂H₁₇BO₃ 220.07 96.5–98.2°C Suzuki reactions; lower polarity due to absence of amino group .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol -Bpin (C4), -OH (C1) C₁₂H₁₇BO₃ 220.07 112–117°C Intermediate in OLED materials; higher thermal stability than amino analogs .
2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol -Cl (C2, C3), -Bpin (C4), -OH (C1) C₁₂H₁₅BCl₂O₃ 288.96 Not reported Halogenated derivative for electron-deficient coupling partners; predicted acidity (pKa ≈7.23) .
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol -OCH₃ (C3), -Bpin (C4), -OH (C1) C₁₃H₁₉BO₄ 250.10 Not reported Methoxy group enhances lipophilicity; used in boron neutron capture therapy (BNCT) probes .

Key Findings:

Substituent Positioning: The target compound’s amino (C4) and boronate (C3) groups create steric and electronic effects distinct from analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline . The proximity of -NH₂ and -OH may increase acidity at the phenol oxygen, enhancing reactivity in coupling reactions. Halogenated derivatives (e.g., 2,3-dichloro analog) exhibit reduced electron density at the boronate, favoring couplings with electron-rich partners .

Biological Activity: The hydrochloride salt in demonstrates improved antimycobacterial activity compared to neutral boronate esters, likely due to enhanced solubility .

Synthetic Utility: Phenol-containing boronates (e.g., compounds) are preferred in Suzuki reactions due to their stability and ease of purification . Amino-phenol boronates like the target compound may serve as bifunctional linkers in metal-organic frameworks (MOFs) or drug conjugates .

Q & A

Q. Purification :

  • Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:2) effectively separates the boronate ester from unreacted precursors .
  • Recrystallization : Methanol or ethanol/water mixtures yield high-purity crystals due to the compound’s moderate solubility .

Q. Structural confirmation :

  • NMR spectroscopy : ¹H/¹³C NMR should show characteristic peaks for the pinacol boronate (δ ~1.3 ppm for CH₃ groups) and aromatic protons (δ 6.5–7.5 ppm) .
  • X-ray crystallography : Software like SHELXL or OLEX2 refines crystal structures to validate bond lengths (B–O ~1.36 Å) and dihedral angles .

Advanced: How to resolve discrepancies between spectroscopic data and crystallographic results?

Discrepancies (e.g., unexpected NMR splitting vs. symmetric X-ray structures) often arise from dynamic effects in solution (e.g., hindered rotation of the boronate group). Methodological approaches include:

  • Variable-temperature NMR : Identifies rotational barriers by observing coalescence of split peaks at elevated temperatures .
  • DFT calculations : Software like Gaussian models the compound’s conformational energy landscape to rationalize experimental observations .
  • Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine structures with overlapping lattices .

Advanced: What challenges arise when using this compound in Suzuki-Miyaura couplings, and how are they mitigated?

Q. Challenges :

  • Competitive coordination : The amino group may deactivate Pd catalysts by forming stable Pd–N complexes .
  • Solubility limitations : Poor solubility in non-polar solvents reduces reaction efficiency.

Q. Solutions :

  • Protecting groups : Acetylation of the -NH₂ group prevents unwanted coordination .
  • Solvent optimization : Use DMF/H₂O mixtures or add phase-transfer catalysts (e.g., TBAB) .
  • Catalyst tuning : Bulky ligands (e.g., SPhos) enhance steric shielding around Pd, improving turnover .

Basic: What solvents and storage conditions are optimal for this compound?

Q. Solubility profile :

SolventSolubility (mg/mL)Reference
THF15–20
Ethanol8–10
Dichloromethane5–8

Q. Storage :

  • Temperature : –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the boronate ester .
  • Light sensitivity : Store in amber vials to avoid photooxidation of the phenol group .

Advanced: How does the electronic environment of the boronate ester influence its reactivity in cross-couplings?

The electron-donating amino and phenol groups alter the boronate’s Lewis acidity, affecting transmetallation kinetics. Key considerations:

  • Substituent effects : The -NH₂ group increases electron density on the boron, slowing oxidative addition to Pd(0). This necessitates higher catalyst loadings (5–10 mol%) .
  • Steric effects : The tetramethyl dioxaborolane ring creates steric hindrance, favoring couplings with less bulky aryl halides. Computational modeling (e.g., DFT) predicts optimal aryl partners .

Advanced: What role does this compound play in polymer or OLED material synthesis?

The boronate group enables synthesis of conjugated polymers via Suzuki coupling. For example:

  • OLED applications : Copolymerization with dibromoanthracene derivatives yields electroluminescent materials with high thermal stability (Tₐ > 200°C) .
  • Device optimization : Adjusting the amino group’s position modulates HOMO/LUMO levels, enhancing charge transport in OLED layers .

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